Product packaging for SB-408124(Cat. No.:CAS No. 288150-92-5)

SB-408124

カタログ番号: B1681496
CAS番号: 288150-92-5
分子量: 356.4 g/mol
InChIキー: JTARFZSNUAGHRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Overview of Orexinergic Signaling in Neurological Systems

Orexins, also known as hypocretins, are excitatory neuropeptides produced by a distinct population of neurons located primarily in the lateral hypothalamus and surrounding areas. neurologylive.comresearchgate.netwikipedia.org These neurons project widely throughout the CNS, exerting their effects by releasing orexin (B13118510) peptides onto target neurons. neurologylive.comwikipedia.org Orexinergic signaling is crucial for stabilizing wakefulness and sleep, and dysfunction of this system is strongly implicated in sleep disorders such as narcolepsy. neurologylive.comwikipedia.orgnih.gov Beyond sleep-wake regulation, orexins are involved in feeding behavior, energy homeostasis, reward seeking, stress responses, and cognitive functions. neurologylive.comresearchgate.netwikipedia.orgeneuro.org The binding of orexins to their cognate receptors activates various downstream signaling pathways, primarily mediated by G protein coupling, which can lead to changes in neuronal excitability and activity. neurologylive.comnih.govkarger.com

Classification of Orexin Receptors (OX1R, OX2R)

The effects of orexins are mediated through two distinct G protein-coupled receptors (GPCRs): orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). nih.govnih.govmedchemexpress.comnih.govwikipedia.org These receptors, also known as HCRTR1 and HCRTR2, share approximately 64% sequence identity. nih.gov OX1R and OX2R are expressed in various brain regions, often in overlapping but sometimes distinct patterns, contributing to the diverse roles of the orexin system. nih.goveneuro.org Orexin A binds to both OX1R and OX2R with similar high affinity, while Orexin B shows a preference for OX2R, binding with higher affinity compared to OX1R. nih.goveneuro.orgmedchemexpress.comwikipedia.org Both receptors can couple to Gq proteins, leading to an increase in intracellular calcium levels, although OX2R has also been shown to signal through Gi/Go proteins depending on the cell type. neurologylive.comnih.goveneuro.orgkarger.comnih.gov

Development of Selective Orexin Receptor Antagonists

The critical role of the orexin system in maintaining wakefulness and its implication in sleep disorders like narcolepsy spurred significant interest in developing compounds that could modulate orexin receptor activity. nih.govresearchgate.netresearchgate.netpnas.org Antagonists, which block the action of orexins, were particularly pursued as potential therapeutics for insomnia. nih.govnih.gov

Following the discovery of the orexin system in 1998, efforts were initiated to identify small-molecule, non-peptide antagonists that could cross the blood-brain barrier and modulate orexin receptor activity. researchgate.netpnas.orgnih.govfrontiersin.org Early research focused on identifying compounds that could selectively block either OX1R or OX2R, as well as dual antagonists targeting both receptors. nih.govnih.govmdpi.com The development of selective antagonists was crucial for investigating the specific functions mediated by each receptor subtype in various physiological and pathological states. nih.gov Companies like GlaxoSmithKline and Johnson & Johnson were among the pioneers in this field, filing early patents and contributing significantly to the initial pharmacological characterization of orexin receptor antagonists. researchgate.netnih.gov

SB-408124 is recognized as a selective non-peptide antagonist of the orexin OX1 receptor. wikipedia.orgcaymanchem.comrndsystems.com It was developed in the context of the broader effort to discover and characterize orexin receptor modulators. Research has demonstrated that this compound exhibits significantly higher affinity and selectivity for human OX1R compared to human OX2R. nih.govcaymanchem.comrndsystems.com Binding studies have reported Kb or Ki values indicating this selectivity. For instance, Kb values for human OX1 and OX2 receptors have been reported as 21.7 nM and 1405 nM, respectively, demonstrating approximately 64-fold selectivity for OX1R over OX2R. rndsystems.com Another study reported Kd values of 21.7 nM for OX1R and 1704 nM for OX2R, indicating similar selectivity. caymanchem.com This selectivity profile positions this compound as a valuable pharmacological tool for selectively inhibiting OX1R-mediated signaling in research settings. wikipedia.org While other selective OX1R antagonists like SB-334867 were also developed, this compound has been noted to have improved oral bioavailability in some contexts compared to earlier compounds. wikipedia.org However, studies comparing brain penetration have suggested that other OX1R antagonists might exhibit higher or more sustained brain occupancy. frontiersin.orgnih.gov

Research findings utilizing this compound have contributed to understanding the specific roles of OX1R. For example, studies in rats have shown that while selective OX2R antagonists or dual OX1R/OX2R antagonists can promote sleep, this compound alone has shown minimal or no significant effects on sleep architecture, supporting the view that OX2R or combined OX1R/OX2R blockade is primarily responsible for sleep promotion. nih.govnih.govfrontiersin.orgresearchgate.netrsc.org However, this compound has been shown to block orexin-A induced effects in vivo, such as grooming in rats. rndsystems.com Furthermore, research using this compound has investigated the involvement of OX1R in other processes, such as cocaine-seeking behavior and glutamate (B1630785) and dopamine (B1211576) elevations in the ventral tegmental area in rats. caymanchem.com It has also been used in studies exploring the role of OX1R in the cardiovascular system, where it did not alter the responsiveness to orexin-B in isolated rat cardiomyocytes, further supporting its selectivity profile. portlandpress.com The crystal structure of the Orexin-1 receptor in complex with this compound has also been determined, providing structural insights into its binding to OX1R. rcsb.org

The following table summarizes key binding affinity data for this compound:

Receptor Binding Affinity (Kb/Kd) Species Assay Type Selectivity (vs OX2R) Source
Human OX1R 21.7 nM (Kb) Human Competitive binding ~64-fold rndsystems.com
Human OX2R 1405 nM (Kb) Human Competitive binding - rndsystems.com
Human OX1R 21.7 nM (Kd) Human Radioligand binding ~78-fold caymanchem.com
Human OX2R 1704 nM (Kd) Human Radioligand binding - caymanchem.com
Rat OX1R 26.9 nM (Ki) Rat Calcium mobilization - caymanchem.complos.org
Rat OX2R Low affinity (pKi ca. 6) Rat Binding studies - nih.govnih.gov

Despite its utility as a research tool, this compound, like some other selective orexin receptor antagonists, has not been marketed for clinical use. wikipedia.org Its primary value lies in facilitating preclinical research aimed at elucidating the specific roles of OX1R in various neurological functions and disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18F2N4O B1681496 SB-408124 CAS No. 288150-92-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O/c1-11-8-17(15-9-12(20)10-16(21)18(15)22-11)24-19(26)23-13-4-6-14(7-5-13)25(2)3/h4-10H,1-3H3,(H2,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTARFZSNUAGHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402022
Record name SB-408124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288150-92-5
Record name N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N′-[4-(dimethylamino)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288150-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB-408124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-408124
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SB-408124
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3YT74C744
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile of Sb 408124 As an Orexin 1 Receptor Antagonist

Receptor Binding Characteristics

The interaction of SB-408124 with orexin (B13118510) receptors has been detailed through binding studies, revealing its affinity and selectivity for the OX1 receptor subtype.

Affinity and Selectivity for Orexin-1 Receptors (OX1R)

This compound demonstrates binding affinity for the human orexin-1 receptor. Studies have reported varying quantitative binding parameters depending on the assay method used.

Comparative Selectivity over Orexin-2 Receptors (OX2R)

A key characteristic of this compound is its selectivity for OX1R over the orexin-2 receptor (OX2R). Multiple sources indicate a significant preference for binding to OX1R. Selectivity ratios of approximately 50-fold and 70-fold for OX1 over OX2 receptors have been reported. wikipedia.orgdcchemicals.comselleckchem.comtargetmol.commedchemexpress.comadooq.comtargetmol.com

Quantitative Binding Parameters (e.g., Kᵢ, Kᴅ, pKᵢ values in various assays like whole cell and membrane binding)

Quantitative binding studies provide specific values for the interaction of this compound with orexin receptors. The inhibition constant (Kᵢ) values for this compound at the OX1 receptor have been reported as 57 nM in whole cell assays and 27 nM in membrane binding assays. dcchemicals.comtargetmol.commedchemexpress.comadooq.comtargetmol.comptgcn.com The pKᵢ value for this compound binding to the human hypocretin type 1 receptor (HcrtR1), another name for OX1R, has been reported as 7.57. selleckchem.comtargetmol.comptgcn.com Dissociation constant (Kᴅ) values have also been characterized for other orexin receptor ligands in comparative studies. researchgate.net The equilibrium dissociation constant (Kb) values for this compound have been reported as 21.7 nM for human OX1 receptors and 1405 nM for human OX2 receptors, further illustrating its selectivity. adooq.com

ReceptorAssay TypeParameterValueUnitSelectivity (vs OX2R)Source(s)
Human OX1RWhole CellKᵢ57nM~50-fold dcchemicals.comtargetmol.commedchemexpress.comadooq.comtargetmol.comptgcn.com
Human OX1RMembraneKᵢ27nM~50-fold dcchemicals.comtargetmol.commedchemexpress.comadooq.comtargetmol.comptgcn.com
Human OX1RBindingpKᵢ7.57-~50-fold selleckchem.comtargetmol.comptgcn.com
Human OX1RFunctional (Kb)Kb21.7nM~70-fold adooq.com
Human OX2RFunctional (Kb)Kb1405nM- adooq.com

Functional Antagonism at Orexin-1 Receptors

Beyond its binding profile, this compound functions as an antagonist by inhibiting the downstream signaling effects mediated by OX1R activation, particularly by its endogenous ligand, Orexin-A.

Inhibition of Orexin-A Mediated Calcium Mobilization

Orexin-A binding to OX1R typically triggers intracellular calcium mobilization. Studies have shown that this compound can inhibit this process, indicating its functional antagonistic activity at the OX1 receptor. wikipedia.orgdcchemicals.comselleckchem.comtargetmol.comadooq.comptgcn.com Calcium mobilization studies specifically demonstrate that this compound acts as a functional antagonist of the OX1 receptor. selleckchem.comtargetmol.comptgcn.com

Effects on Downstream Signaling Pathways (e.g., cAMP Production)

Activation of orexin receptors can also influence other signaling pathways, such as the production of cyclic adenosine (B11128) monophosphate (cAMP). Research indicates that this compound affects downstream signaling by reducing the stimulatory action of Orexin A on both basal and forskolin-activated cAMP production in primary cultures of rat astrocytes. selleckchem.comtargetmol.comptgcn.com

Signaling PathwayOrexin-A Effect (Control)This compound Effect (in presence of Orexin-A)ObservationSource(s)
Calcium MobilizationStimulationInhibitionThis compound is a functional OX1R antagonist. wikipedia.orgdcchemicals.comselleckchem.comtargetmol.comadooq.comptgcn.com
cAMP ProductionStimulationReductionThis compound reduces Orexin A-stimulated cAMP. selleckchem.comtargetmol.comptgcn.com
Modulation of Basal and Stimulated cAMP Production

Studies have investigated the effect of this compound on cyclic adenosine monophosphate (cAMP) production, a key second messenger modulated by Gs and Gi/o protein signaling. Orexin A, an agonist for both OX₁ and OX₂ receptors, has been shown to stimulate cAMP production in primary cultures of rat astrocytes. if-pan.krakow.plnih.gov This stimulatory effect of Orexin A on both basal and forskolin-activated cAMP production was significantly reduced by pretreatment with this compound. if-pan.krakow.plselleckchem.com

However, in primary neuronal cell cultures from the rat cerebral cortex, the picture is different. In these neurons, Orexin A and a selective OX₂R agonist inhibited the increase in cAMP formation evoked by forskolin, PACAP27, and VIP. core.ac.uknih.gov This inhibitory action of Orexin A on stimulated cAMP synthesis was blocked by a selective OX₂R antagonist but was unaffected by this compound. core.ac.uknih.gov This suggests that in cultured rat cortical neurons, orexins inhibit cAMP synthesis primarily through OX₂ receptors coupled to pertussis toxin-sensitive Gi protein, and this compound, as an OX₁R antagonist, does not interfere with this OX₂R-mediated effect. core.ac.uknih.gov

Interaction with G-Protein Coupling Mechanisms (e.g., Gq, Gi)

Orexin receptors are known to couple to different G proteins. OX₁R is reported to primarily couple via the Gq/11 subclass of G proteins, which leads to the stimulation of phospholipase C (PLC) and an increase in intracellular calcium levels. researchgate.netfrontiersin.org OX₂R, on the other hand, has been shown to couple with both Gq/11 and Gi/o proteins. researchgate.netfrontiersin.org Coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels. researchgate.net While both receptors can potentially couple to Gs proteins to increase cAMP, the coupling mechanisms can be cell-type and context-dependent. frontiersin.orgcore.ac.ukresearchgate.net

Studies using this compound have provided insights into the specific G-protein coupling of OX₁R. The ability of this compound to antagonize Orexin A-induced effects mediated through OX₁R, such as the reduction of stimulated cAMP production in astrocytes if-pan.krakow.plselleckchem.com, aligns with the understanding that OX₁R can influence cAMP levels, potentially through complex interactions involving different G proteins or downstream effectors. While OX₁R is primarily associated with Gq coupling, the modulation of cAMP by OX₁R antagonists like this compound in certain cell types suggests potential, albeit perhaps indirect or context-dependent, links to pathways that influence adenylyl cyclase activity. frontiersin.orgcore.ac.uk

Receptor Specificity and Off-Target Considerations

Assessing the specificity of a pharmacological agent is crucial to understand its mechanism of action and potential for off-target effects. This compound has been characterized for its selectivity towards the orexin receptors.

Analysis of Potential Interactions with Other Receptor Systems (e.g., 5-HT2B)

This compound is described as a selective non-peptide antagonist for the orexin OX₁ receptor, exhibiting significantly higher affinity for OX₁R compared to OX₂R. tocris.commedchemexpress.commedchemexpress.com Reported selectivity values vary across studies, with this compound showing approximately 50-fold to 70-fold selectivity for OX₁ over OX₂ receptors. wikipedia.orgselleckchem.commedchemexpress.commedchemexpress.com For instance, Kᵢ values of 57 nM and 27 nM for OX₁R in whole cell and membrane assays, respectively, have been reported, with 50-fold selectivity over OX₂R. medchemexpress.commedchemexpress.com Another source indicates pKᵢ values of 7.57 for the human hypocretin type 1 receptor (HcrtR1, equivalent to OX₁R). selleckchem.com For human OX₁ and OX₂ receptors, Kь values of 21.7 nM and 1405 nM, respectively, have been reported, indicating selectivity. tocris.com

While the primary focus is on orexin receptor selectivity, potential interactions with other receptor systems are a consideration in pharmacological research. One study mentioned that this compound had a reported interaction with the 5-HT2B receptor with a pKᵢ of 3.47 µM (unpublished observations cited in the source). rsc.org The 5-HT2B receptor is a Gαq/11 protein-coupled receptor expressed in peripheral tissues and associated with various functions, including cardiac function. e-dmj.org However, compared to its affinity for OX₁R (pKᵢ ~7.9) guidetopharmacology.org, the affinity for the 5-HT2B receptor appears considerably lower (pKᵢ ~3.47), suggesting a much weaker interaction. This indicates that while a potential interaction was noted, this compound demonstrates substantial selectivity for OX₁R over the 5-HT2B receptor.

Methodological Approaches for Assessing Selectivity

The selectivity of this compound for orexin receptors and the assessment of potential off-target interactions are typically determined using a variety of in vitro pharmacological assays.

Radioligand Binding Assays: These assays measure the ability of a compound to displace a radiolabeled ligand from the receptor binding site. By testing the compound's binding affinity across a panel of different receptors, including both OX₁ and OX₂ receptors and other unrelated targets (such as various GPCRs, ion channels, and transporters), researchers can determine its selectivity profile. For this compound, radioligand binding studies have been used to determine its affinity for human orexin-1 receptors. wikipedia.orgselleckchem.com

Functional Assays: These assays measure the functional consequence of receptor activation or inhibition. For GPCRs like orexin receptors, functional assays can include measuring changes in intracellular calcium levels (often mediated via Gq coupling), modulation of cAMP levels (mediated via Gs or Gi coupling), or reporter gene assays. frontiersin.orgcore.ac.uk By assessing the antagonist activity of this compound at different receptor subtypes and against the activity of endogenous agonists (like Orexin A and Orexin B), its functional selectivity can be determined. Calcium mobilization studies have been used to demonstrate that this compound is a functional antagonist of the OX₁ receptor. selleckchem.com Studies examining the effect of this compound on cAMP production in different cell types also contribute to understanding its functional selectivity. core.ac.ukif-pan.krakow.plselleckchem.comnih.gov

Cell-Based Assays: Utilizing cell lines heterologously expressing specific receptor subtypes allows for controlled assessment of compound activity and selectivity in a defined system. Primary cell cultures, such as rat astrocytes or cortical neurons, can also be used to study the effects of this compound in a more physiologically relevant context. core.ac.ukif-pan.krakow.plselleckchem.comnih.gov

Screening Panels: To assess potential off-target effects, compounds are often screened against a broad panel of receptors, enzymes, and transporters. This helps to identify any unintended interactions that could contribute to off-target pharmacological effects. While a comprehensive off-target screening profile for this compound across a large panel was not detailed in the provided search results, the mention of a specific interaction with the 5-HT2B receptor rsc.org suggests that such assessments are part of the characterization process.

These methodological approaches, combining binding and functional studies in various systems, are standard practices for comprehensively characterizing the receptor specificity and potential off-target activities of novel pharmacological compounds like this compound.

Data Table:

Compound NameTarget ReceptorSelectivityKᵢ / Kь Value (OX₁R)Kᵢ / Kь Value (OX₂R)Assay TypeReference
This compoundOX₁R~50-fold57 nM (whole cell)-Kᵢ medchemexpress.commedchemexpress.com
This compoundOX₁R~50-fold27 nM (membrane)-Kᵢ medchemexpress.commedchemexpress.com
This compoundOX₁R~50-fold--Calcium mobilization (Functional) selleckchem.com
This compoundOX₁R~70-fold--- wikipedia.org
This compoundOX₁R-pKᵢ 7.57-Binding selleckchem.com
This compoundOX₁R-Kь 21.7 nM (human)Kь 1405 nM (human)Functional tocris.comportlandpress.com
This compound5-HT2B-pKᵢ 3.47 µM-Binding rsc.org

Investigational Neurobiological Roles of Orexin 1 Receptor Antagonism by Sb 408124

Role in Regulation of Homeostatic Functions

The orexin (B13118510) system, particularly through the OX1 receptor, has been implicated in the regulation of several homeostatic processes. Investigations utilizing SB-408124 have provided insights into its potential role in modulating water intake, influencing vasopressin levels, and regulating endogenous glucose production.

Modulation of Water Intake

Studies have explored the effect of this compound on water consumption, often in the context of orexin-A induced drinking behavior. Intracerebroventricular (ICV) administration of orexin-A has been shown to increase water intake in rats. Pretreatment with this compound has been observed to decrease this orexin-A induced water intake selleckchem.comptgcn.comselleckchem.com. While orexin-A administration significantly increased water consumption in a dose-dependent manner, with a pronounced effect at 30 µg/10 µl, co-administration with this compound (at the same concentration) considerably reduced this increase, although water intake still remained significantly higher compared to control groups core.ac.uk.

Furthermore, research investigating the role of orexin neurons in coupling fluid balance with motivation-related circuits suggests that administration of this compound into the ventral tegmental area (VTA) can attenuate fluid intake induced by extracellular dehydration in rats. This suggests a role for OX1R in the VTA in promoting ingestive behaviors necessary for restoring fluid balance nih.gov.

Table 1: Effect of this compound on Orexin-A Induced Water Intake in Wistar Rats

Treatment (ICV)Water Intake (Arbitrary Units)
VehicleBaseline
Orexin-A (30 µg/10 µl)Increased
Orexin-A + this compound (30 µg/10 µl)Reduced compared to Orexin-A alone, but still elevated vs. Vehicle core.ac.uk

Note: Data is qualitative based on research findings indicating relative changes.

Influence on Vasopressin Levels

The orexin system interacts with neurohormones involved in fluid balance, including vasopressin (VP). Studies have investigated the impact of this compound on vasopressin levels, particularly in conditions where VP release is stimulated. Intracerebroventricular administration of orexin-A has been shown to block the increase in vasopressin levels induced by stimuli such as histamine (B1213489) or hyperosmotic saline (2.5% NaCl) administration in rats selleckchem.comptgcn.comselleckchem.comnih.gov. This inhibitory effect of orexin-A on stimulated VP release was moderated or prevented by pretreatment with this compound, indicating that the effect of orexin-A is mediated via the OX1 receptor selleckchem.comptgcn.comselleckchem.comcore.ac.uknih.gov.

In vitro studies using primary neuronal cultures from rat hypothalamus have also shown that orexin A-induced increases in arginine vasopressin (AVP) mRNA levels are attenuated by this compound. Orexin A (1 µM) increased AVP mRNA levels by 2.7-fold, while co-incubation with this compound (100 µM) attenuated this increase to 1.2-fold medchemexpress.commedchemexpress.comphysiology.org.

Table 2: Effect of this compound on Orexin-A Modulation of Stimulated Vasopressin Levels

Stimulus for VP IncreaseOrexin-A (ICV) Effect on VPThis compound (ICV) Effect on Orexin-A's Action
HistamineBlocks VP increaseModerates/Prevents Orexin-A's blocking effect selleckchem.comptgcn.comselleckchem.comcore.ac.uknih.gov
2.5% NaClBlocks VP increaseModerates/Prevents Orexin-A's blocking effect selleckchem.comptgcn.comselleckchem.comcore.ac.uknih.gov

Regulation of Endogenous Glucose Production

The orexin system has also been implicated in glucose metabolism. Research using this compound has explored its influence on endogenous glucose production (EGP). Studies in rats have demonstrated that intracerebroventricular pretreatment with this compound can prevent increases in endogenous glucose production induced by substances like bicuculline (B1666979) selleckchem.comptgcn.comselleckchem.comforlabs.co.uk. Olanzapine (B1677200), an atypical antipsychotic, is known to induce metabolic changes including increased endogenous glucose production. Intracerebroventricular pre-treatment with this compound blunted the increase in endogenous glucose production caused by intragastric olanzapine infusion in rats, suggesting that the metabolic side-effects of olanzapine are partly mediated by the hypothalamic orexin system via the OX1 receptor nih.gov.

Impact on Behavioral and Neuropsychiatric Paradigms

Beyond homeostatic functions, the orexin system plays a significant role in regulating behavior and is implicated in various neuropsychiatric conditions, including anxiety and stress-related disorders. As an OX1R antagonist, this compound has been investigated for its effects in relevant preclinical models.

Effects on Anxiety and Stress Responses

The orexin system is known to participate in stress-induced behaviors and is linked to brain structures involved in emotional responses to stress, such as the amygdala nih.govnih.gov. Overactivation of the OX1R pathway has been associated with panic or anxiety states nih.govresearchgate.netresearchgate.net. Selective OX1R antagonists are considered a potential therapeutic strategy for anxiety-related disorders researchgate.net.

Preclinical studies using this compound have explored its effects on anxiety-like behavior, particularly in the context of stress exposure. Intranasal administration of this compound has been reported to reduce anxiety after psychotraumatic exposure in rats medchemexpress.commedchemexpress.com.

Preclinical Models of Psychotraumatic Exposure

Animal models of psychotraumatic exposure, such as the predator-induced stress model, are used to mimic aspects of post-traumatic stress disorder (PTSD) in humans nih.goveco-vector.com. In rats exposed to a predator as a model of psychotraumatic stress, intranasal administration of the OX1R antagonist this compound was investigated for its effects on behavior and corticoliberin (CRF) levels in the amygdala medchemexpress.commedchemexpress.comnih.govknmu.edu.uaorcid.org.

In stressed rats that received intranasal this compound, the time spent in the light arm in the Elevated Cross-Maze test, a measure of anxiety, was restored, although it did not reach control values. The number of runs in the Open Field test was restored to the control level, and the number of grooming acts increased compared to both control and stressed animals nih.gov. Additionally, predator-induced acute psychotraumatic exposure decreased corticoliberin levels in the rat's amygdala, and intranasal administration of this compound restored these levels closer to normal, alongside exhibiting an anxiolytic effect on animal behavior medchemexpress.commedchemexpress.com. These findings suggest that this compound can mitigate some of the behavioral and neurochemical alterations induced by psychotraumatic stress in preclinical models.

Table 3: Behavioral Effects of Intranasal this compound in Rats After Predator-Induced Stress

Behavioral TestGroupObservation
Elevated Cross-MazeStressed + VehicleAltered (Increased anxiety-like behavior)
Elevated Cross-MazeStressed + this compoundTime in light arm restored towards control levels nih.gov
Open FieldStressed + VehicleAltered
Open FieldStressed + this compoundNumber of runs restored to control level; Increased grooming acts nih.gov

Note: Data is qualitative based on research findings indicating relative changes.

Modulation of Corticoliberin Levels in Amygdala

Research has explored the impact of this compound on corticoliberin (CRF) levels in the amygdala, a brain region critically involved in processing stress and emotional responses nih.gov. Studies in rats exposed to psychotraumatic stress, such as predator exposure, have shown a decrease in corticoliberin levels in the amygdala nih.gov. Intranasal administration of the selective OX1R antagonist this compound in stressed rats was observed to restore these decreased corticoliberin levels closer to normal levels medchemexpress.comnih.gov. This suggests a potential modulatory role of OX1R antagonism by this compound on stress-induced alterations in amygdala corticoliberin. The restoration of corticoliberin levels was also associated with an anxiolytic effect on animal behavior in these studies medchemexpress.comnih.gov.

Table 1: Effect of this compound on Amygdala Corticoliberin Levels in Stressed Rats

GroupAmygdala Corticoliberin Level (ng/mg or pg/mg protein)
Control0.61 ± 0.01 ng/mg nih.gov
Stressed0.44 ± 0.07 ng/mg nih.gov
Stressed + this compound0.57 ± 0.01 pg/mg nih.gov

Note: Units for the Stressed + this compound group were reported as pg/mg protein in the source, while control and stressed groups were in ng/mg protein. Assuming a potential unit conversion difference or reporting variation in the source, the relative change is the key finding.

Studies in Substance Abuse and Reward Pathways

The orexin system, particularly the OX1R, has been implicated in the neurobiology of substance abuse and the modulation of reward pathways frontiersin.orgfrontiersin.orgmdpi.com. This compound has been used as a tool to investigate the role of OX1R in these processes, particularly in the context of cocaine and ethanol (B145695).

Attenuation of Cocaine-Seeking Behavior

Studies have demonstrated that antagonism of the OX1 receptor by this compound can attenuate cocaine-seeking behavior caymanchem.comnih.gov. Research involving the perfusion of this compound into the ventral tegmental area (VTA), a key region in the brain's reward system, has shown that it can block the reinstatement of cocaine-seeking induced by hypocretin-1 (orexin-A) nih.gov. This suggests that OX1R in the VTA plays a role in mediating the motivational aspects of cocaine-seeking triggered by orexin signaling nih.gov.

Inhibition of Glutamate (B1630785) and Dopamine (B1211576) Elevations in Ventral Tegmental Area

Orexin-A is known to increase extracellular levels of glutamate and dopamine in the VTA nih.govnih.gov. Studies using microdialysis in rats have shown that VTA perfusion of hypocretin-1 (orexin-A) leads to significant elevations in both dopamine and glutamate levels nih.gov. Co-perfusion of the selective OX1R antagonist this compound was found to block these hypocretin-1-induced increases in VTA dopamine and glutamate levels caymanchem.comnih.govnih.gov. This indicates that the effects of orexin-A on these neurotransmitters in the VTA are mediated via the OX1 receptor nih.govnih.gov.

However, it is important to note that VTA perfusion of this compound alone, without the presence of exogenous hypocretin-1, did not significantly affect basal levels of dopamine or glutamate in the VTA nih.gov. Furthermore, this compound did not block footshock-induced increases in VTA glutamate or dopamine levels, suggesting a specificity of this compound's action to orexin-mediated effects rather than general stress-induced neurotransmitter release in this region nih.gov.

Table 2: Effect of VTA Perfusion of this compound on Neurotransmitter Levels

ConditionVTA Dopamine LevelsVTA Glutamate Levels
Hypocretin-1 PerfusionElevated nih.govElevated nih.gov
Hypocretin-1 + this compound Co-perfusionBlocked Elevation nih.govBlocked Elevation nih.gov
This compound Perfusion AloneNo significant effect nih.govNo significant effect nih.gov
Footshock Stress + this compound PerfusionNo block of elevation nih.govNo block of elevation nih.gov
Dopamine Release in Nucleus Accumbens

Beyond the VTA, the nucleus accumbens (NAc) is another key component of the reward circuitry, receiving dopaminergic projections from the VTA frontiersin.orgmdpi.com. Research indicates that the orexin system can influence dopamine release in the NAc frontiersin.orgfrontiersin.org. Studies have shown that subcutaneous administration of this compound can lower the release of dopamine in the nucleus accumbens frontiersin.org. This finding further supports the involvement of the OX1 receptor in modulating dopamine signaling within the mesolimbic pathway frontiersin.org.

Comparative Efficacy in Ethanol-Related Behaviors

Investigations into the role of orexin receptors in ethanol-related behaviors have compared the effects of OX1R and OX2R antagonists. Studies using the OX1R antagonist this compound have reported that it had no effect on the acquisition or expression of an ethanol-induced conditioned place preference (CPP) in mice frontiersin.orgresearchgate.net. In contrast, an OX2R antagonist was found to attenuate the acquisition, expression, and reinstatement of ethanol-induced CPP frontiersin.orgresearchgate.net. This suggests that, in the context of ethanol-induced place preference, the OX2 receptor may play a more prominent role than the OX1 receptor frontiersin.orgresearchgate.net.

Contributions to Sleep-Wake Regulation

The orexin system is a crucial regulator of the sleep-wake cycle, promoting wakefulness and stabilizing vigilance states nih.govguidetopharmacology.org. Orexin receptor antagonists have been developed as potential treatments for insomnia frontiersin.orgnih.gov. While dual orexin receptor antagonists and selective OX2R antagonists have shown efficacy in promoting sleep, the role of selective OX1R antagonism in sleep-wake regulation appears less pronounced nih.govnih.govfrontiersin.org.

Studies using this compound in rats have generally reported no significant effects on sleep parameters when administered alone frontiersin.orgnih.govnih.govfrontiersin.org. Some research suggests that the limited effects of this compound on sleep may be attributed, at least in part, to poor brain penetration observed in pharmacokinetic studies frontiersin.orgnih.gov. However, it has also been noted that despite the lack of sleep-promoting effects on its own, this compound can counteract the sleep-inhibiting effects of centrally administered orexin-A frontiersin.org.

Table 3: Reported Effects of this compound on Sleep Parameters in Rats

Study ConditionEffect on Sleep ParametersPotential Contributing Factor
This compound aloneNo significant effects frontiersin.orgnih.govnih.govfrontiersin.orgPoor brain penetration frontiersin.orgnih.gov
This compound + Orexin-ACounteracts sleep inhibition frontiersin.orgN/A
Effects on Locomotor Activity

Studies investigating the effects of orexin receptor antagonism on locomotor activity have yielded varied results regarding the specific role of OX1R blockade by this compound. Orexin peptides are known to regulate locomotion. researchgate.net Research indicates that orexin increases locomotion primarily through the activation of OX2R, as this effect is observed in wild-type mice and mice lacking OX1R but is absent in mice lacking OX2R or both receptors. researchgate.net

While the OX1R selective antagonist SB-334867 has been shown to reduce locomotor activity induced by ethanol in mice, it did not affect spontaneous activity in mice or rats. frontiersin.org Another study using intracerebroventricular administration of orexin A and this compound found that pretreatment with the OX1R antagonist significantly, though incompletely, inhibited several locomotor behaviors stimulated by orexin A. nih.gov This suggests a partial involvement of OX1R in mediating orexin A-induced locomotor effects. In some studies, this compound alone had no effect on locomotor activity. plos.org

Differential Effects on Sleep Promotion Compared to Dual or OX2R Antagonists

Investigations into the sleep-promoting effects of orexin receptor antagonists have highlighted distinctions between selective OX1R, selective OX2R, and dual OX1R/OX2R antagonists. Multiple studies in rats have reported that the administration of this compound, a selective OX1R antagonist, had no significant effects on sleep parameters. nih.govplos.orgrsc.orgnih.govnih.govoup.com This contrasts with the effects observed with selective OX2R antagonists, such as JNJ-10397049, which have been shown to decrease the latency to persistent sleep and increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep time in rats, often exhibiting more potent hypnotic activity than dual antagonists like almorexant. nih.govnih.govresearchgate.net Dual orexin receptor antagonists (DORAs), which block both receptor subtypes, are generally effective in promoting both NREM and REM sleep. nih.govnih.govnih.govoup.comfrontiersin.org The lack of sleep-promoting effects of this compound in some studies has been partially attributed to insufficient brain penetration observed for this compound. frontiersin.orgplos.org These findings support the hypothesis that the sleep-promoting effects of orexin receptor antagonism are primarily mediated through the blockade of OX2R, or a combination of both OX1R and OX2R. nih.gov

Interaction with OX2R Antagonism on Sleep Architecture

Further research has explored the interaction between OX1R and OX2R antagonism and their combined effects on sleep architecture. Studies involving the coadministration of the selective OX1R antagonist this compound and the selective OX2R antagonist JNJ-10397049 in rats have demonstrated that simultaneous blockade of both receptors significantly attenuated the sleep-promoting effects observed with OX2R antagonism alone. nih.govresearchgate.net It is suggested that this attenuation of sleep promotion mediated by selective OX2R blockade, when OX1R is also inhibited, may be correlated with alterations in dopaminergic neurotransmission. nih.gov Specifically, additional pharmacological blockade of OX1R in the presence of OX2R antagonism has been shown to attenuate the NREM sleep-promoting effect by increasing REM sleep duration and concurrently decreasing NREM sleep duration, resulting in an enhanced REM/total sleep ratio. frontiersin.org This indicates that while OX2R blockade is crucial for initiating and prolonging sleep, the activity of OX1R can modulate the effects of OX2R antagonism on sleep architecture, particularly influencing the balance between NREM and REM sleep. nih.govfrontiersin.org

Orexin-1 Receptor Antagonism in Inflammatory and Neurodegenerative Contexts

Beyond its roles in sleep and arousal, the orexin system is increasingly recognized for its involvement in inflammatory and neurodegenerative processes.

Modulation of Orexin-A Induced Anti-inflammatory Effects

Orexin-A (OXA) has demonstrated anti-inflammatory properties in various models of inflammatory conditions, including inflammatory bowel diseases (IBD) such as ulcerative colitis (UC). nih.govnih.govfrontiersin.orgwjgnet.com Research has shown that OXA can inhibit the secretion of a range of pro-inflammatory cytokines, including IL-6, TNFα, IL-8, IL-1β, IL-1α, IL-17, and MCP-1, in intestinal mucosa and immune cells. nih.govwjgnet.com Crucially, these anti-inflammatory effects induced by OXA were found to be specifically mediated through the activation of the OX1R, as they were reversed by the administration of the selective OX1R antagonist this compound. nih.govnih.govwjgnet.com The anti-inflammatory action of OXA mediated by OX1R is primarily associated with the activation of intracellular calcium signaling pathways and the inhibition of NFκB activation. nih.gov

Role in Microglial Cell Line Responses and Cytokine Production

Neuroinflammation, often involving the activation of microglial cells and the production of cytokines, is a component of various neurological disorders. While the orexin system and OXA have been implicated in modulating neuroinflammatory processes and influencing immune cell activity, direct research specifically detailing the effects of this compound or selective OX1R antagonism on microglial cell line responses and cytokine production is not extensively reported in the provided search results. However, given that OXA exerts anti-inflammatory effects via OX1R on immune cells like T lymphocytes, inhibiting pro-inflammatory cytokines nih.gov, and OX1R is expressed in inflamed tissues nih.govfrontiersin.org, it is plausible that OX1R antagonism could indirectly influence neuroinflammatory processes involving microglia. Research indicates that chronic dietary factors can lead to neuroinflammation characterized by the release of proinflammatory cytokines from microglial cells nih.gov, and the orexin system is linked to these processes. wjgnet.com Further direct investigation is needed to fully characterize the specific role of this compound on microglial function and cytokine release.

Potential in Neurodegenerative Diseases

The orexin system has been implicated in the pathophysiology of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. wjgnet.com Orexin-A has demonstrated neuroprotective effects and the ability to reduce cerebral neuroinflammation in models of post-stroke trauma. frontiersin.org Furthermore, OXA activation of orexin receptors has been associated with neuroprotective actions in Alzheimer's disease models, and OXA has shown a neuroprotective impact in Parkinson's disease. wjgnet.com While these findings highlight the potential therapeutic relevance of targeting the orexin system in neurodegenerative contexts, specific research detailing the direct therapeutic potential or effects of this compound in treating neurodegenerative diseases is not prominently featured in the search results. The potential role of this compound in these conditions would likely be linked to its ability to modulate OX1R-mediated effects, which are involved in OXA's anti-inflammatory and neuroprotective actions. nih.govfrontiersin.orgwjgnet.com

Investigational Aspects in Pain Processing

Research has explored the potential role of orexin-1 receptor antagonism by this compound in modulating pain processing, particularly concerning glutamatergic signaling and NMDA receptors in the spinal cord.

Modulation of Glutamatergic NMDA-Dependent Spinal Reflex Potentiation

Studies have investigated the effects of orexin-A on spinal reflex potentiation (SRP), a form of activity-dependent reflex potentiation in pelvic-urethral reflex activity. Intrathecal administration of orexin-A was found to abolish repetitive stimulation-induced SRP in anesthetized rats. Intrathecal administration of this compound, an OX1 antagonist, was shown to reverse this abolition of SRP caused by orexin-A. physiology.orgnih.gov

This suggests that the inhibitory effect of orexin-A on SRP is mediated via the orexin-1 receptor, and that blocking this receptor with this compound can counteract this inhibition. physiology.orgnih.gov

The table below summarizes the effect of Orexin-A and this compound on spinal reflex potentiation:

Treatment GroupEffect on RS-induced SRP
Repetitive Stimulation (RS)Produced SRP
RS + Orexin-A (intrathecal)Abolished SRP
RS + this compound + Orexin-A (intrathecal)Reversed Abolition

Interaction with NMDA Receptor Subunits (e.g., NR2B)

Further research into the mechanism by which orexin-A modulates SRP has involved examining its interaction with NMDA receptor subunits. The NMDA receptor is a non-selective cation channel implicated in synaptic plasticity and pain processing wikipedia.orgmedicaljournals.se. It is composed of NR1-3 subunits physiology.org. The NR2B subunit is considered to play a key role in pain occurrence researchgate.net.

Orexin-A has been shown to modulate glutamatergic NMDA-dependent spinal reflex potentiation via inhibition of the NR2B subunit physiology.orgnih.gov. While specific agonists for NR2A and NR2B subunits are not currently available, studies using NMDA itself in conjunction with subunit-specific antagonists have provided insights. physiology.orgnih.gov

In experiments, NMDA was able to reverse the abolition of RS-induced SRP caused by the co-administration of orexin-A and Co-101244, an NMDA NR2B subunit antagonist. However, NMDA did not reverse the abolition caused by the co-administration of orexin-A and PPPA, an NMDA NR2A subunit antagonist. physiology.orgnih.gov This suggests that orexin-A's modulation of SRP involves an interaction with the NR2B subunit of the NMDA receptor. physiology.orgnih.gov

Immunoreactivity studies have also indicated that repetitive stimulation increased the levels of total and phosphorylated NR2B immunoreactivity, which was abolished by orexin-A. Intrathecal this compound significantly reversed this decrease in immunoreactivity caused by orexin-A. physiology.org

The table below illustrates the impact of Orexin-A and this compound on NR2B immunoreactivity following repetitive stimulation:

Treatment GroupEffect on tNR2B ImmunoreactivityEffect on pNR2B Immunoreactivity
Test Stimulation (TS)BaselineBaseline
Repetitive Stimulation (RS)IncreasedIncreased
RS + Orexin-AAbolished IncreaseAbolished Increase
RS + this compound + Orexin-AReversed DecreaseReversed Decrease

Cardiovascular System Research

The orexin system is known to exert cardiovascular effects, which are primarily mediated centrally nih.govportlandpress.comresearchgate.net. Research has explored the impact of orexin receptor antagonists, including this compound, on the cardiovascular system in various models.

Impact on Mean Arterial Pressure in Hypertension Models

Studies investigating the role of the orexin system in salt-sensitive hypertension have utilized this compound. In anesthetized Dahl salt-sensitive rats on a high-salt diet, bilateral microinjection of this compound into the paraventricular nucleus (PVN) resulted in a greater reduction in mean arterial pressure (MAP) compared to rats on a normal-salt diet. nih.govmedchemexpress.commedchemexpress.com

Specifically, bilateral PVN microinjection of this compound (30 pmol/50 nL per side) led to a decrease in MAP of approximately -16 mmHg in high-salt intake rats, whereas the reduction was about -4 mmHg in normal-salt fed rats. medchemexpress.commedchemexpress.com This suggests that elevated OX1 receptor activation in the PVN may contribute to salt-sensitive hypertension, and antagonism by this compound can mitigate this effect. nih.govmedchemexpress.commedchemexpress.com

The table below presents the observed changes in Mean Arterial Pressure following this compound microinjection in Dahl rats:

Animal Model (Diet)This compound PVN Microinjection (30 pmol/50 nL per side)Change in Mean Arterial Pressure (mmHg)
Dahl S rat (High-salt)Yes-16 ± 5
Dahl S rat (Normal-salt)Yes-4 ± 4

Furthermore, in conscious, unrestrained male rats, intracerebroventricular administration of the OX1R antagonist this compound alone did not significantly alter mean arterial pressure or heart rate over the experimental period. However, it significantly abrogated the effects of orexin A, which typically causes elevations in mean arterial pressure and heart rate. physiology.org

Role in Myocardial Protection Studies (absence of effect)

Research has also investigated whether orexins and their receptors might exert direct effects in the heart, potentially offering myocardial protection. Studies using isolated rat cardiomyocytes have shown that orexin-B, but not orexin-A, caused an increase in contractile shortening. nih.govportlandpress.comresearchgate.net

In isolated Langendorff perfused rat heart models subjected to ischemia/reperfusion, orexin-B demonstrated a cardioprotective effect, which was also mirrored in an in vivo model. nih.govportlandpress.comresearchgate.net This cardioprotective effect of orexin-B was found to be mediated via the orexin receptor-2 (OX2R) pathway. nih.govportlandpress.comresearchgate.net

Crucially, a specific orexin receptor-1 (OX1R) antagonist, this compound, did not alter the responsiveness to orexin-B in these myocardial protection studies. nih.govportlandpress.comresearchgate.netdntb.gov.ua This indicates that this compound, by selectively targeting OX1 receptors, does not appear to play a role in the direct cardioprotective effects mediated by the orexin system, which are attributed to the OX2R pathway. nih.govportlandpress.comresearchgate.netdntb.gov.ua

Methodological Considerations in Sb 408124 Research

In Vitro Assay Systems

In vitro studies utilize controlled laboratory environments to investigate the direct effects of SB-408124 on cells and receptor systems. These methods provide insights into the compound's binding affinity, selectivity, and functional activity at the cellular level.

Cell Lines (e.g., CHO cells, HEK293 cells)

Transfected cell lines, particularly Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells, have been widely used to study the interaction of this compound with orexin (B13118510) receptors. These cell lines are often engineered to stably or transiently express human or rat orexin receptor subtypes, allowing for focused investigation of compound effects on specific receptors. researchgate.netresearchgate.net

Studies using CHO cells stably expressing the human OX1 receptor have demonstrated that this compound acts as a functional antagonist in calcium mobilization assays. researchgate.netnih.gov The potency of this compound in inhibiting orexin-induced calcium release in these cells aligns with its binding affinity measured in radioligand binding assays. nih.gov HEK293 cells, transiently or stably expressing human or rat OX1R, have also been utilized for binding studies and functional assays, including inositol (B14025) phosphate (B84403) accumulation and ERK-1/2 phosphorylation, to characterize this compound's activity. researchgate.netresearchgate.netnih.gov These cell systems allow for the assessment of this compound's ability to antagonize downstream signaling pathways activated by orexin peptides through the OX1 receptor.

Primary Cell Cultures (e.g., rat astrocytes, cortical neurons)

Primary cell cultures derived directly from animal tissues, such as rat astrocytes and cortical neurons, provide a more physiologically relevant context for studying the effects of this compound compared to immortalized cell lines. These cultures express native orexin receptors, allowing for the investigation of this compound's actions within complex cellular environments.

Research using primary cultures of rat astrocytes has shown that orexin A stimulates cAMP production, an effect that was partially inhibited by the OX1 receptor-selective antagonist this compound. if-pan.krakow.pl This suggests a role for OX1 receptors in mediating orexin A's effects on cAMP in astrocytes. In primary neuronal cell cultures from the rat cerebral cortex, studies have examined the impact of orexins on cAMP synthesis and inositol phosphate accumulation. frontiersin.orgnih.govresearchgate.net While orexin A and B did not affect basal cAMP levels in these cortical neurons, they inhibited the increase in nucleotide production stimulated by other agents. nih.gov This inhibitory effect was blocked by an OX2R-selective antagonist but not by this compound, indicating that in this specific model, the inhibitory effect on cAMP was mediated by OX2 receptors, despite the presence of OX1 receptors. nih.gov However, orexins A and B were shown to increase inositol phosphate accumulation in rat cortical neuron cultures, suggesting coupling to this signaling pathway as well. researchgate.net

Radioligand Binding Assays

Radioligand binding assays are fundamental for quantifying the binding affinity and selectivity of a compound for its target receptor. For this compound, these assays have been crucial in confirming its selective binding to the orexin OX1 receptor.

Typically, these assays involve incubating cell membranes or whole cells expressing the orexin receptor with a radiolabeled ligand, such as [3H]-SB-674042 (a high-affinity OX1 antagonist) or [3H]-EMPA (an OX2 antagonist), in the presence of varying concentrations of this compound. researchgate.netresearchgate.netnih.govnih.gov The ability of this compound to displace the radioligand from the receptor binding site is then measured to determine its binding affinity (expressed as Ki or Kd values).

Studies have consistently shown that this compound exhibits significantly higher affinity for the human OX1 receptor compared to the human OX2 receptor. For example, reported Kd values in radioligand binding assays using human OX1R and OX2R expressing cells demonstrate a substantial selectivity margin. nih.govcaymanchem.com

Table 1: Binding Affinity of this compound for Human Orexin Receptors in Radioligand Binding Assays

ReceptorLigandKd (nM)Selectivity (OX1 vs OX2)Source
Human OX1R[3H]-SB-67404221.7~70x nih.govcaymanchem.com
Human OX2RNot specified1405- tocris.com
Human OX2R[3H]-EMPA1704- caymanchem.com
Human OX2R[3H]-EMPAca. 6 pKi (low affinity)- nih.gov

Note: pKi is the negative logarithm of the Ki value. A lower pKi indicates lower affinity.

These binding data confirm this compound as a potent and selective antagonist for the OX1 receptor, making it a valuable tool for discriminating between OX1 and OX2 receptor-mediated effects in research.

In Vivo Animal Models

In vivo studies using animal models are essential for understanding the effects of this compound within a living organism and its potential implications for physiological processes. Rodent models, particularly rats and mice, have been widely used.

Rodent Models (e.g., Wistar rats, Dahl salt-sensitive rats)

Various rodent strains have been employed in this compound research to investigate its effects on different physiological systems. Wistar rats are a common outbred strain used in general pharmacological studies. researchgate.net

Dahl salt-sensitive (Dahl S) rats are a specific inbred strain prone to developing hypertension when fed a high-salt diet, making them a relevant model for studying the role of the orexin system in cardiovascular regulation and salt-sensitive hypertension. physiology.orgscispace.comcriver.com Studies in Dahl S rats have shown that increased activity of the orexin system in specific brain regions, like the paraventricular nucleus (PVN), contributes to salt-sensitive hypertension. physiology.orgresearchgate.net Bilateral microinjection of the OX1R antagonist this compound into the PVN of Dahl S rats on a high-salt diet resulted in a greater reduction in mean arterial pressure compared to those on a normal-salt diet, suggesting that elevated PVN OX1R activation plays a role in this condition. physiology.org

Sprague-Dawley (SD) rats are another frequently used outbred strain in which the effects of this compound on sympathetic nerve activity and inflammatory responses have been investigated. researchgate.netnih.gov C57BL/6 mice have been used to study the effects of different administration routes of orexin peptides on nociception. researchgate.net

Administration Routes and Research Implications (e.g., intracerebroventricular, subcutaneous, intrathecal)

The route of administration is a critical consideration in in vivo studies, determining which tissues and organs are exposed to the compound and providing insights into the site of action. For this compound research, several routes have been employed, particularly to target the central nervous system.

Intracerebroventricular (i.c.v.) administration involves injecting the compound directly into the ventricular system of the brain, allowing it to bypass the blood-brain barrier and act directly on central targets. This route has been used in rats to investigate the central effects of orexin peptides and the ability of this compound to block these effects. physiology.orgnih.govscience.gov For instance, i.c.v. administration of orexin A increased sympathetic nerve activity and the expression of proinflammatory cytokines in the PVN of SD rats, effects that were attenuated by the administration of this compound into the PVN. nih.gov I.c.v. infusion of NaCl solution in SD rats increased PVN OX1R mRNA levels, and bilateral PVN microinjection of this compound reduced mean arterial pressure in Dahl S rats, highlighting the central effects mediated by OX1R. physiology.org

Intrathecal (i.t.) administration involves injecting the compound into the subarachnoid space surrounding the spinal cord, allowing it to act on spinal targets. Studies in mice investigating the role of orexins in nociception have used i.t. administration. researchgate.net While orexin A and B showed antinociceptive effects when administered i.t., the use of this compound in conjunction with this route would help delineate the specific orexin receptor subtype involved in spinal pain processing.

Subcutaneous (s.c.) administration involves injecting the compound into the tissue layer just beneath the skin, resulting in systemic exposure. In studies examining the antinociceptive effects of orexin peptides in mice, s.c. administration was found to be ineffective, suggesting that the observed effects were centrally mediated. researchgate.net While this compound's efficacy via s.c. administration for various effects would depend on its pharmacokinetic properties, studies focusing on central orexinergic systems often favor direct central administration routes.

Bilateral microinjection into specific brain nuclei, such as the PVN, is a more targeted approach than i.c.v. administration, allowing researchers to investigate the effects of this compound within a defined brain region. This method has been instrumental in demonstrating the role of OX1 receptors in the PVN in regulating blood pressure and sympathetic outflow. physiology.orgresearchgate.netnih.gov

These diverse administration routes, coupled with appropriate rodent models, enable researchers to probe the multifaceted roles of the orexin system and the specific contributions of OX1 receptors, which can be selectively targeted by compounds like this compound.

Behavioral Paradigms and Electrophysiological Measurements

In the context of behavioral research, this compound has been investigated for its effects on behaviors modulated by the orexin system, such as sleep-wake regulation and motivated behaviors. However, studies comparing selective orexin receptor antagonists have indicated that this compound, as a selective OX1 receptor antagonist, had no significant effect on sleep in rats. alchetron.com This contrasts with findings for selective OX2 receptor antagonists or dual OX1/OX2 receptor antagonists, which have shown sleep-promoting effects. alchetron.com In studies examining ethanol-induced behaviors, this compound was found to be ineffective in reducing the reinforcing effects of ethanol (B145695) in a conditioned place preference paradigm in DBA mice. Similarly, it had no impact on the acquisition or expression of ethanol-induced conditioned place preference in DBA mice. Another study found no impact of this compound on ethanol self-administration by Wistar rats.

Electrophysiological measurements have also been utilized to understand the effects of this compound at a neuronal level. In vitro studies examining the effect of orexin-A on the spontaneous activity of rat ventral tegmental area (VTA) dopaminergic neurons showed that in the presence of this compound, the effect of orexin-A was only partially antagonized. This suggests a role for OX1 receptors in mediating orexin-A's effects on these neurons, although the partial antagonism indicates potential involvement of other receptor subtypes or complex interactions. Calcium mobilization studies have further characterized this compound as a functional antagonist of the OX1 receptor.

Assessment of Pharmacokinetic Properties in Research Settings

The pharmacokinetic properties of this compound have been evaluated in research settings, particularly in rats, to inform the design and interpretation of in vivo studies.

Brain Penetration and Bioavailability Challenges

A significant challenge encountered in the research use of this compound is its poor brain penetration. In vivo pharmacokinetic experiments in rats revealed insufficient brain penetration for this compound. The mean brain/plasma concentration ratio of this compound (at a dose of 18 mg/kg, oral administration) was reported as 0.03 in rats. This extremely low brain penetration is a major unfavorable pharmacokinetic property.

Regarding bioavailability, this compound demonstrated medium oral bioavailability in rats. It also exhibited low systemic plasma clearance and a low volume of distribution at steady state (Vss) in rats. The free fraction of this compound was very low in both human and rat plasma (0.3% and <0.1%, respectively), and it showed good stability in human and rat plasma.

Comparative Analysis and Future Research Directions

Differentiation from Other Orexin (B13118510) Receptor Antagonists

Orexin receptor antagonists can be broadly categorized based on their selectivity for the two orexin receptor subtypes, OX1R and OX2R. SB-408124 belongs to the class of selective OX1R antagonists. wikipedia.org

Comparison with Other Selective OX1R Antagonists (e.g., SB-334867, SB-674042, AK-335827)

This compound is one of several selective OX1R antagonists used in research. Other notable compounds in this category include SB-334867, SB-674042, and AK-335827. frontiersin.orgnih.gov While all aim to selectively block OX1R, they exhibit variations in potency, selectivity ratios, and pharmacokinetic properties.

This compound has been reported to have improved oral bioavailability compared to the older OX1 antagonist SB-334867. wikipedia.org SB-674042 is reported to have greater than 100-fold selectivity for OX1 over OX2 receptors. medchemexpress.comnih.gov Compound 56, another selective OX1R antagonist, showed greater affinity for the human OX1R compared with SB-334867 and this compound in one study. nih.gov Despite their in vitro selectivity, some of these compounds, including SB-334867, have shown off-target activities or insufficient brain penetration in vivo, which can influence their observed effects in research studies. frontiersin.orgnih.govfrontiersin.orgplos.org For instance, insufficient brain penetration was suggested as a potential reason for the absence of observable sleep-promoting effects of this compound in some studies. frontiersin.orgnih.gov

The table below summarizes some comparative data on the selectivity of selective OX1R antagonists:

CompoundSelectivity (OX1R vs OX2R)Notes
This compound~50-70x selective for OX1R wikipedia.orgmedchemexpress.commedchemexpress.comImproved oral bioavailability vs SB-334867 wikipedia.org, insufficient brain penetration in some studies frontiersin.orgnih.gov
SB-334867~50x selective for OX1R mdpi.comresearchgate.netWidely studied, but reported unspecific binding and off-target activities at high concentrations frontiersin.orgfrontiersin.org
SB-674042>100x selective for OX1R medchemexpress.comnih.govUsed as a tool compound nih.gov
AK-335827Selective OX1R antagonist frontiersin.orgnih.govHas shown anxiolytic effects frontiersin.orgnih.gov
Compound 5644-fold selectivity for human OX1R nih.govHigh-affinity, brain-penetrant nih.gov

Comparison with Selective OX2R Antagonists (e.g., EMPA, JNJ-10397049, TCS-OX2-29)

Selective OX2R antagonists, such as EMPA, JNJ-10397049, and TCS-OX2-29, represent a distinct class of orexin receptor modulators. medchemexpress.comwikipedia.orgmdpi.commedchemexpress.combiocrick.com Unlike this compound, which primarily targets OX1R, these compounds are designed to selectively block the OX2 receptor. Studies comparing the effects of selective OX1R and OX2R antagonists have highlighted the differential roles of the two receptor subtypes in regulating various physiological processes, particularly sleep-wake states. frontiersin.orgplos.orgoup.com

Selective OX2R antagonists have generally shown more pronounced effects on promoting sleep compared to selective OX1R antagonists like this compound. frontiersin.orgnih.govoup.com For example, EMPA has been shown to increase NREM sleep, although it was considered less effective than other OX2R selective antagonists in some studies. frontiersin.orgnih.gov JNJ-10397049 has also been reported to increase REM and non-REM sleep and reduce active wake. nih.gov

The distinct pharmacological profiles of this compound (OX1R selective) and compounds like EMPA or JNJ-10397049 (OX2R selective) underscore the functional divergence of the orexin receptor subtypes.

Comparison with Dual Orexin Receptor Antagonists (e.g., Almorexant, Suvorexant, Lemborexant)

Dual orexin receptor antagonists (DORAs), such as Almorexant, Suvorexant, and Lemborexant, block both OX1 and OX2 receptors. wikipedia.orgwikipedia.org These compounds have been developed primarily for the treatment of insomnia, leveraging the combined effects of blocking both receptor subtypes involved in wakefulness promotion. wikipedia.orgfrontiersin.orgplos.orgnih.gov

In contrast to the broad inhibition of the orexinergic system by DORAs, this compound offers a tool to investigate the specific contributions of OX1R signaling. Research comparing selective antagonists like this compound with DORAs has provided insights into the relative importance of OX1R and OX2R in mediating different orexin-related functions. For instance, studies suggest that while OX2R plays a major role in promoting wakefulness, OX1R also contributes to suppressing the initiation of NREM sleep, and both receptors may contribute to REM sleep suppression. frontiersin.orgfrontiersin.org Combined administration of selective OX1R and OX2R antagonists has been shown to have effects similar to those of dual antagonists on sleep architecture. frontiersin.org

The table below provides a simplified comparison of the selectivity profiles:

Compound ClassPrimary Target(s)Examples
Selective OX1R AntagonistsOX1RThis compound, SB-334867, SB-674042, AK-335827
Selective OX2R AntagonistsOX2REMPA, JNJ-10397049, TCS-OX2-29
Dual Orexin Receptor AntagonistsOX1R and OX2RAlmorexant, Suvorexant, Lemborexant

Elucidating the Specific Contributions of OX1R Antagonism

The availability of selective OX1R antagonists like this compound allows researchers to dissect the specific roles of OX1R signaling in various physiological and behavioral processes, independent of OX2R blockade.

Distinct Roles of OX1R in Complex Behaviors and Physiology

Research using selective OX1R antagonists and genetic models has revealed distinct roles for OX1R in a range of complex behaviors and physiological functions beyond sleep-wake regulation. OX1R is expressed in various brain regions implicated in mood regulation, reward processing, and the autonomic nervous system, including the prefrontal and cingulate cortex, hippocampus, striatum, amygdala, and monoaminergic nuclei in the brainstem. medchemexpress.comfrontiersin.orgjax.orgnih.gov

Studies suggest that OX1R is involved in the regulation of emotion, the reward system, and the autonomic nervous system. frontiersin.orgjax.org For example, OX1R has been implicated in anxiety and mood regulation, with some studies suggesting that chronic OX1R antagonism may produce depression-like behavior, while others indicate a role in reducing anxiety. frontiersin.org OX1R also appears to play a role in feeding behavior and energy homeostasis. areeo.ac.irmdpi.com Furthermore, OX1R has been shown to be involved in the modulation of synaptic plasticity, which is a cellular mechanism underlying learning and memory. areeo.ac.ir

Specific research findings with this compound have contributed to understanding OX1R's roles. For instance, subcutaneous administration of this compound has been shown to lower the release of dopamine (B1211576) in the nucleus accumbens, a brain region critical for reward and motivation. frontiersin.orgnih.gov In a rat model of psychological stress, an OX1R antagonist prevented stress-induced hyperarousal without causing hypnotic effects, suggesting a role for OX1R in stress-related arousal. nih.gov In hypertensive animals, injections of this compound in the RVLM reduced systolic pressure and heart rate, indicating a role for OX1R in central cardiovascular control, particularly in hypertensive states. frontiersin.org

Implications for Targeted Pharmacological Interventions

The increasing understanding of the distinct roles of OX1R through the use of selective antagonists like this compound has significant implications for the development of targeted pharmacological interventions. By selectively modulating OX1R, it may be possible to address specific conditions where OX1R signaling is dysregulated, potentially with a different side effect profile compared to dual orexin receptor antagonists or other drug classes.

For example, the involvement of OX1R in the reward system and substance abuse suggests that selective OX1R antagonists could be potential therapeutic agents for addiction. frontiersin.orgnih.govmdpi.com Similarly, the role of OX1R in anxiety and stress-induced hyperarousal indicates potential for OX1R antagonists in treating anxiety disorders and stress-related conditions. frontiersin.orgnih.govnih.govfrontiersin.org The findings regarding OX1R's influence on cardiovascular control in hypertensive states also open avenues for exploring selective OX1R modulation in cardiovascular diseases. frontiersin.org

Future research utilizing selective tools like this compound is essential to further delineate the precise mechanisms by which OX1R contributes to these complex processes and to evaluate the therapeutic potential and safety of targeting OX1R for various medical conditions.

Addressing Research Limitations and Advancing Methodologies

Research into the selective orexin OX1 receptor antagonist this compound has highlighted specific limitations, particularly concerning its pharmacokinetic properties and their impact on in vivo study outcomes. Addressing these limitations is crucial for advancing the understanding of OX1R's role and the potential therapeutic applications of its selective modulation.

Strategies for Enhancing Brain Penetration in Research Compounds

A significant limitation identified with this compound is its insufficient brain penetration. frontiersin.orgplos.orgnih.govfrontiersin.org This poor penetration has been suggested as a potential reason for the absence of observable sleep-promoting effects in some studies involving this compound. frontiersin.orgplos.orgnih.govfrontiersin.org In vivo pharmacokinetic experiments in rats revealed a very low brain/plasma concentration ratio for this compound (0.03 at 18 mg/kg, p.o.), along with low free fractions in both human and rat plasma (0.3% and <0.1%, respectively). plos.org These unfavorable properties limited its in vivo efficacy and led researchers to select other OX1R antagonists, such as SB-334867, for further in vivo studies despite this compound having improved oral bioavailability compared to SB-334867. plos.orgwikipedia.org

Strategies for enhancing brain penetration in future research compounds targeting OX1R could involve medicinal chemistry efforts focused on optimizing properties like lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, which are known to influence blood-brain barrier permeability. Structural modifications to the core scaffold of selective OX1R antagonists could be explored to improve their ability to cross biological membranes and achieve higher concentrations within the central nervous system.

Development of Advanced In Vivo Models for OX1R Specificity

While this compound exhibits selectivity for the OX1 receptor over the OX2 receptor (approximately 50- to 70-fold selectivity) in in vitro binding and functional assays, the interpretation of in vivo study results can be complex. wikipedia.orgselleckchem.comtocris.comtargetmol.com Some studies using high doses of selective antagonists like SB-334867 (which shares some selectivity issues with this compound) suggest the possibility of off-target effects or blockade of both receptors at higher concentrations. mdpi.comnih.gov

Advanced in vivo models are essential to precisely delineate the effects mediated solely by OX1R blockade. This could involve the increased use of conditional knockout models where OX1R expression can be controlled spatially and temporally, allowing for the study of OX1R function in specific neural circuits. Furthermore, the development and utilization of highly selective radioligands with good brain penetration for PET imaging could enable researchers to directly measure OX1R occupancy in living animals, providing valuable data for correlating receptor engagement with observed behavioral or physiological effects. Comparing the effects of this compound in wild-type animals versus those with manipulated OX1R expression or function would help confirm the specificity of the observed outcomes.

Unexplored Therapeutic Potential and New Research Avenues

Beyond the initial focus on sleep promotion, research with this compound and other selective OX1R antagonists suggests potential therapeutic applications in other areas. Exploring these possibilities requires expanding research into specific clinical indications and novel physiological systems where OX1R plays a significant role.

Reconsidering OX1R as a Target for Specific Clinical Indications (beyond general sleep promotion)

Although this compound has not been found to promote sleep on its own in some studies, likely due in part to insufficient brain penetration, selective OX1R antagonism has shown promise in other areas. frontiersin.orgplos.orgnih.govfrontiersin.org There is evidence suggesting that selective OX1R antagonists could be useful in the treatment of substance abuse and withdrawal, obesity, and panic disorder. frontiersin.orgnih.gov For instance, subcutaneous administration of this compound has been shown to lower dopamine release in the nucleus accumbens, a brain region implicated in reward and addiction. frontiersin.orgnih.gov In a rat model of cocaine-seeking behavior, co-perfusion of this compound with human OX1R in the ventral tegmental area inhibited OX1R-induced glutamate (B1630785) and dopamine elevations and reduced cocaine-seeking behavior. caymanchem.com Research also indicates that this compound can reduce anxiety after psychotraumatic exposure in rats and restore decreased CRF levels in the amygdala. nih.gov

These findings suggest that selective OX1R modulation, independent of or in conjunction with OX2R modulation, could hold therapeutic potential for conditions involving dysregulation of the mesolimbic dopamine system, stress responses, and motivated behaviors.

Potential for Combination Therapies involving OX1R Modulation

Research indicates that the interplay between OX1R and OX2R is complex, and modulating both receptors simultaneously or selectively could have differential effects. While dual OX1R/OX2R antagonists (DORAs) are effective in promoting sleep, studies with selective antagonists like this compound suggest that OX1R blockade can attenuate the sleep-promoting effects of OX2R antagonism. frontiersin.orgrsc.orgresearchgate.netfrontiersin.org This attenuation might be related to the ability of this compound to increase dopamine levels in the prefrontal cortex. rsc.orgresearchgate.netfrontiersin.org

These findings highlight the potential for combination therapies involving selective OX1R antagonists like this compound with other agents. For example, combining an OX1R antagonist with an OX2R antagonist or a DORA might allow for fine-tuning of the therapeutic response, potentially optimizing efficacy for specific conditions while minimizing undesirable effects. Furthermore, given the involvement of OX1R in modulating dopamine release and stress responses, combination therapies targeting the orexin system alongside other neurotransmitter systems (e.g., dopaminergic or histaminergic pathways) could be explored for conditions like addiction or anxiety disorders. frontiersin.orgnih.govcaymanchem.comnih.govrsc.orgnih.gov

Expanding Research into Novel Physiological Systems

While the orexin system is well-known for its role in sleep-wake regulation and energy homeostasis, emerging research suggests its involvement in other physiological systems. Studies using this compound have contributed to understanding these broader roles. For instance, intracerebroventricular administration of this compound decreased orexin-A-induced water intake in rats and moderated the blocking effect of orexin-A on vasopressin level increase induced by histamine (B1213489) or hyperosmotic saline, suggesting a role for OX1R in water metabolism and vasopressin secretion regulation. selleckchem.comtargetmol.comcore.ac.uk Another study indicated that intracerebroventricular pretreatment with this compound prevented bicuculline-induced increases in endogenous glucose production in rats, pointing towards a role for OX1R in glucose homeostasis. selleckchem.comtargetmol.com Furthermore, research investigating the orexin system in the heart found that while a specific OX2R agonist increased cardiomyocyte contractile shortening, the addition of the OX1R antagonist this compound did not alter this response, suggesting that the observed cardiac effects are predominantly mediated via an OX2R pathway, but acknowledging the expression of OX1R in the heart. portlandpress.comresearchgate.netnih.gov

These findings underscore the need to expand research into novel physiological systems where OX1R is expressed, including but not limited to the cardiovascular, renal, and metabolic systems. Future studies utilizing selective tools like this compound in conjunction with system-specific functional assays and in vivo models are warranted to fully elucidate the diverse roles of OX1R and identify potential therapeutic targets beyond the central nervous system.

Q & A

Q. What are the pharmacokinetic limitations of SB-408124 in rodent models, and how do they influence experimental design?

this compound exhibits low systemic plasma clearance (CL = 9 mL/min/kg in rats) and minimal brain penetration (brain/plasma ratio = 0.03 at 18 mg/kg orally), attributed to its high plasma protein binding (free fraction: 0.1% in rats, 0.3% in humans). These properties necessitate careful dosing strategies and route selection (e.g., intracerebral microinjection) for CNS studies. Researchers should prioritize direct measurement of tissue concentrations via LC-MS/MS to verify bioavailability and adjust for species-specific metabolic differences .

Q. How does this compound's selectivity for OX1R compare to other orexin receptor antagonists?

this compound is a urea-based OX1R antagonist with moderate potency (Kb = 21.7 nM for OX1R), slightly higher than SB-334867 (Kb = 27.8 nM). However, its utility in vivo is limited by poor brain penetration, unlike SB-334867, which is more commonly used despite lower potency. Experimental designs comparing OX1R vs. OX2R effects should include co-administration with OX2R antagonists (e.g., TCS OX2 29) to isolate receptor-specific pathways .

Q. What are the standard methodologies for assessing this compound's impact on autonomic function in cardiovascular models?

In cardiac dysfunction studies, this compound is administered via unilateral microinjection into brainstem regions like the rostral ventrolateral medulla (RVLM). Key metrics include heart rate variability (HRV) spectral analysis (LF/HF ratio for sympathetic tone) and left ventricular contractility (±LVdp/dtmax). For example, this compound (100 pmol) reduced the LF/HF ratio from 0.93 to 0.72 in AMI rats, demonstrating OX1R-mediated sympathetic modulation .

Advanced Research Questions

Q. How can contradictory findings on this compound's central vs. peripheral effects be reconciled in neurochemical studies?

Despite low brain penetration, this compound modulates monoamine levels (e.g., 5-HT, NA) in discrete brain regions (e.g., striatum, prefrontal cortex) when administered intracranially. For example, right amygdala microinjection reduced 5-HIAA levels in the contralateral striatum by 28% (p < 0.01). To resolve contradictions, researchers should combine tissue-specific pharmacokinetic profiling with receptor occupancy assays and control for off-target effects using OX1R knockout models .

Q. What experimental strategies optimize this compound's use in addiction relapse models with confounding corticotropin-releasing factor (CRF) interactions?

In cocaine-seeking studies, this compound (10 μM) was co-perfused with hypocretin-1 (Hcrt-1) in the ventral tegmental area (VTA) to isolate OX1R-mediated reinstatement. Researchers must pre-treat with this compound 20 minutes before Hcrt-1 exposure to ensure receptor blockade and use within-subject counterbalanced designs to control for CRF network crosstalk. Behavioral endpoints (active lever presses) should be normalized to baseline extinction rates .

Q. How does this compound's pharmacokinetic profile affect its utility in chronic vs. acute stress models?

this compound's short plasma half-life (1–4 h stability in rat plasma) limits its efficacy in chronic stress paradigms. In acute models (e.g., AMI-induced cardiac stress), single microinjections (100 pmol) effectively block OXA-induced hypertension (ΔMAP = −25.5 mmHg, p < 0.01). For chronic studies, osmotic minipumps or repeated dosing with pharmacokinetic monitoring are recommended to maintain therapeutic concentrations .

Methodological Considerations

Q. What statistical approaches address variability in this compound's region-specific neurochemical effects?

Asymmetric neurotransmitter changes (e.g., left vs. right amygdala microinjection) require multivariate ANOVA with post hoc lateralization tests. For example, this compound reduced NA levels by 34% in the left prefrontal cortex (p < 0.05) but had no effect on the right. Power analysis should account for inter-animal variability (SD = ±6.96 mmHg/s in LVdp/dtmax) and use non-parametric tests for non-normal distributions .

Q. How should researchers validate OX1R antagonism in vivo when using this compound?

Complementary approaches include:

  • Receptor occupancy assays : Compare this compound's effects to OX1R knockout phenotypes.
  • Functional antagonism : Pre-treatment with this compound should block OXA-induced physiological responses (e.g., MAP elevation) by ≥80%.
  • Biochemical confirmation : Measure downstream markers like NADPH oxidase activity (reduced by 40% in RVLM, p < 0.05) to confirm pathway inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB-408124
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SB-408124

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。